Cas no 1932-67-8 (6-Chloro-2-methylquinoxaline)

6-Chloro-2-methylquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-2-methylquinoxaline
- 2-Methyl-6-chlorchinoxalin
- 6-Chlor-2-methyl-chinoxalin
- 6-chloro-2-methyl-quinoxaline
- AC1L6CCD
- AC1Q3OSZ
- AG-K-96887
- AR-1H1268
- CTK4E1206
- NSC151935
- SureCN2616096
- CS-0449483
- DTXSID80302574
- Quinoxaline, 6-chloro-2-methyl-
- SCHEMBL2616096
- SY288120
- MFCD18449040
- NSC-151935
- AKOS006371969
- 1932-67-8
-
- MDL: MFCD18449040
- Inchi: InChI=1S/C9H7ClN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3
- InChI Key: DJACXKBXNSFQAU-UHFFFAOYSA-N
- SMILES: CC1=NC2=C(C=C(C=C2)Cl)N=C1
Computed Properties
- Exact Mass: 178.02991
- Monoisotopic Mass: 178.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 2.2
Experimental Properties
- Density: 1.292
- Boiling Point: 281.5°C at 760 mmHg
- Flash Point: 151°C
- Refractive Index: 1.643
- PSA: 25.78
- LogP: 2.59160
6-Chloro-2-methylquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM141738-1g |
6-chloro-2-methylquinoxaline |
1932-67-8 | 95% | 1g |
$464 | 2021-08-05 | |
A2B Chem LLC | AI43366-1g |
Quinoxaline, 6-chloro-2-methyl- |
1932-67-8 | 95% | 1g |
$778.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1189168-1g |
6-Chloro-2-methylquinoxaline |
1932-67-8 | 95% | 1g |
$825 | 2025-02-22 | |
abcr | AB576802-1g |
6-Chloro-2-methylquinoxaline; . |
1932-67-8 | 1g |
€1245.30 | 2024-08-02 | ||
1PlusChem | 1P00I3D2-250mg |
Quinoxaline, 6-chloro-2-methyl- |
1932-67-8 | 95% | 250mg |
$394.00 | 2024-06-17 | |
Chemenu | CM141738-1g |
6-chloro-2-methylquinoxaline |
1932-67-8 | 95% | 1g |
$*** | 2023-03-29 | |
Alichem | A449039483-1g |
6-Chloro-2-methylquinoxaline |
1932-67-8 | 95% | 1g |
$763.68 | 2023-09-02 | |
Alichem | A449039483-250mg |
6-Chloro-2-methylquinoxaline |
1932-67-8 | 95% | 250mg |
$302.50 | 2023-09-02 | |
eNovation Chemicals LLC | Y1189168-1g |
6-Chloro-2-methylquinoxaline |
1932-67-8 | 95% | 1g |
$825 | 2024-07-19 | |
1PlusChem | 1P00I3D2-1g |
Quinoxaline, 6-chloro-2-methyl- |
1932-67-8 | 95% | 1g |
$898.00 | 2024-06-17 |
6-Chloro-2-methylquinoxaline Related Literature
-
Ana Xu,Chaoyi Li,Junrong Huang,Heng Pang,Chengyao Zhao,Lijuan Song,Hengzhi You,Xumu Zhang,Fen-Er Chen Chem. Sci. 2023 14 9024
Additional information on 6-Chloro-2-methylquinoxaline
6-Chloro-2-methylquinoxaline (CAS No 1932-67-8): A Comprehensive Overview
6-Chloro-2-methylquinoxaline, also known by its CAS registry number 1932-67-8, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the quinoxaline family, which is a class of bicyclic structures with two nitrogen atoms in the ring system. The presence of a chlorine atom at position 6 and a methyl group at position 2 introduces unique electronic and steric properties, making it a versatile building block for various applications.
The chemical structure of 6-Chloro-2-methylquinoxaline consists of a benzene-like ring fused with a pyrazine ring, where the nitrogen atoms are positioned at the 1 and 4 positions. The substitution pattern—chlorine at position 6 and methyl at position 2—plays a crucial role in determining its reactivity, solubility, and stability. Recent studies have highlighted the importance of such substitution patterns in modulating the electronic properties of quinoxaline derivatives, which are critical for their application in organic electronics.
From a synthetic standpoint, 6-Chloro-2-methylquinoxaline can be synthesized via various routes, including condensation reactions involving carbonyl compounds and ammonia derivatives. One notable method involves the reaction of o-aminoacetophenone with chloroacetic acid under specific conditions. Researchers have recently explored greener synthesis methods, such as microwave-assisted synthesis and catalytic processes, to enhance yield and reduce environmental impact. These advancements have made the compound more accessible for large-scale production and research purposes.
The application potential of 6-Chloro-2-methylquinoxaline is vast and continues to expand with ongoing research. In the realm of materials science, this compound has been utilized as a precursor for synthesizing metal-free organic semiconductors. Its unique electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating 6-Chloro-2-methylquinoxaline into polymer frameworks can significantly improve charge transport properties, paving the way for next-generation electronic devices.
In the pharmaceutical industry, 6-Chloro-2-methylquinoxaline has shown promise as a lead compound for drug discovery. Its ability to act as a scaffold for bioactive molecules has led to investigations into its potential as an anticancer agent. Preclinical studies have revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in chemotherapy. Additionally, researchers are exploring its use as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways.
The biological activity of 6-Chloro-2-methylquinoxaline is closely tied to its ability to interact with biological systems at molecular levels. Recent advancements in computational chemistry have enabled researchers to model the binding interactions of this compound with target proteins, providing insights into its mechanism of action. For instance, molecular docking studies have shown that 6-Chloro-2-methylquinoxaline can bind effectively to enzymes involved in cell proliferation and apoptosis, highlighting its potential therapeutic applications.
From an environmental perspective, understanding the toxicological profile of 6-Chloro-2-methylquinoxaline is essential for ensuring safe handling and disposal practices. Studies have indicated that while the compound exhibits moderate toxicity in acute exposure scenarios, chronic exposure risks remain under investigation. Regulatory agencies are increasingly emphasizing the need for comprehensive toxicity assessments to guide industrial usage and waste management practices.
Looking ahead, the future of 6-Chloro-2-methylquinoxaline lies in its ability to bridge multiple disciplines—chemistry, materials science, and pharmacology—to address emerging challenges. Ongoing research is focused on optimizing its synthesis pathways, enhancing its bioavailability for drug delivery systems, and exploring novel applications in nanotechnology. As interdisciplinary collaboration continues to grow, this compound is poised to play an even more significant role in advancing both scientific knowledge and practical innovations.
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